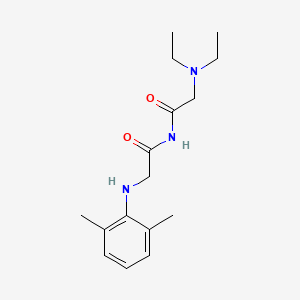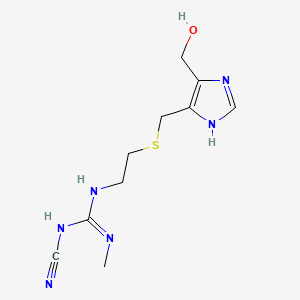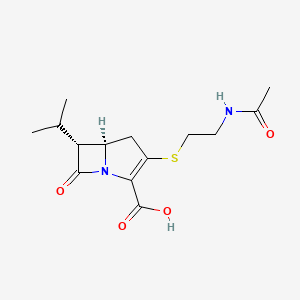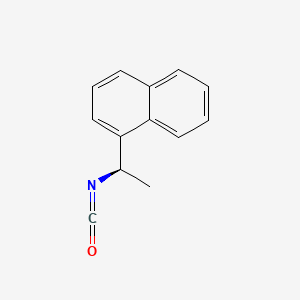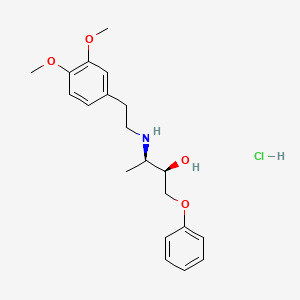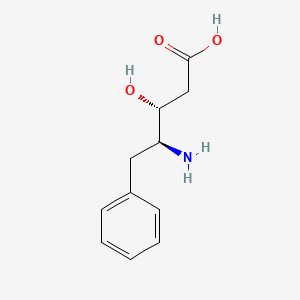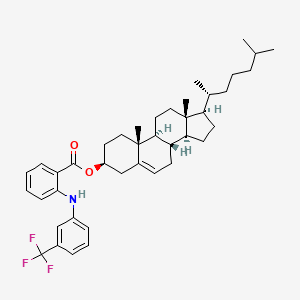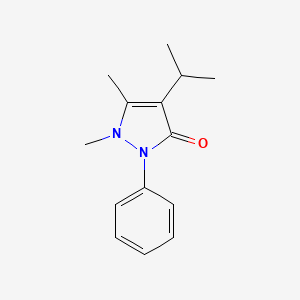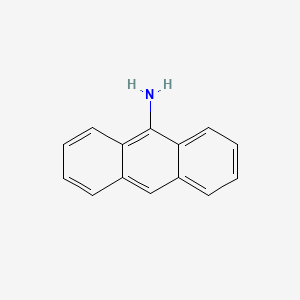
9-Aminoanthracene
Übersicht
Beschreibung
Anthracen-9-amine is an anthracenamine.
Wissenschaftliche Forschungsanwendungen
Synthesis of Lactams and Butenolides : 9-(2-Phenylethyl)aminoanthracene is utilized in the Diels–Alder/retro-Diels–Alder sequence for synthesizing α,β-butenolides and α,β-unsaturated lactams. It acts as a stereo- and regiocontrolling chaperone in these transformations (Sanyal, Yuan, & Snyder, 2005).
Study of Electronic Spectra and Structures : The electronic absorption and fluorescence spectra of 9-aminoanthracene cation, particularly in water, have been studied to understand its anomalous behavior compared to other anthrylammonium ions. This research is significant for understanding the electronic structures of such compounds (Schulman, Kovi, Torosian, McVeigh, & Carter, 1973).
Excitation Energy Transfer in Bichromophores : New 1/9- aminoanthracene-triazine-3-aminobenzanthrone bichromophores have been synthesized for studying excitation energy transfer. These bichromophores demonstrate efficient energy transfer mediated by a through-bond mechanism, which is pivotal in the field of molecular electronics and photonics (Almonasy et al., 2015).
Development of Fluorophores : A novel method for the preparation of 9-aminomethylanthracene involves the use of ammonium salts in the reductive amination of the 9-formyl anthracene derivative. This method is critical for the development of advanced fluorophores (Glowacka & Stephenson, 2016).
Mass Spectrometry Applications : Anthracene derivatives, including this compound, have been used as substrates in californium-252 plasma desorption mass spectrometry (252Cf-PDMS). This application is crucial in improving the performance of mass spectrometry for analyzing various compounds, including proteins (Wolf & Macfarlane, 1991).
Surface Science : this compound has been investigated for its ordered arrangement on Au(111) surfaces using scanning tunneling microscopy. This study is significant for understanding the molecular interactions and arrangements on metal surfaces, which is important in the field of nanotechnology and surface chemistry (Lauffer, Graupner, Jung, Hirsch, & Ley, 2007).
Wirkmechanismus
Target of Action
This compound belongs to the class of organic compounds known as anthracenes, which are organic compounds containing a system of three linearly fused benzene rings .
Mode of Action
It’s known that anthracenes interact with various biological targets, and the presence of an amino group could potentially influence these interactions .
Biochemical Pathways
It has been suggested that 9-aminoanthracene may play a role in the formation of interstellar dust, indicating potential involvement in complex chemical reactions .
Result of Action
It has been suggested that this compound may be used in bioimaging applications due to its green fluorescence emission .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the green fluorescence emission of this compound can be maintained by controlling the oxidation of this compound with oxygen in the solid state and in solution . Furthermore, the specific side chains (e.g., –NH2) play an important role in the growth of interstellar dust .
Biochemische Analyse
Biochemical Properties
9-Aminoanthracene plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It has been observed to form clusters with fullerene cations, indicating its potential involvement in complex biochemical processes . The interactions between this compound and fullerene cations can involve van der Waals or covalent bonds, depending on the reaction sites . These interactions suggest that this compound may influence the stability and formation of molecular clusters, which are essential in various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have demonstrated that this compound can induce morphological and immunocytochemical changes in pancreatic tissues, leading to alterations in glucose homeostasis and insulin secretion . These effects highlight the compound’s potential impact on cellular functions and its relevance in studying diseases such as diabetes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can form clusters with fullerene cations, which involve both van der Waals and covalent bonding modes . These interactions can lead to changes in the molecular geometry and stability of the formed complexes. Additionally, this compound may participate in charge transfer reactions, further influencing its biochemical activity . Understanding these molecular mechanisms is essential for elucidating the compound’s role in biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s fluorescence emission can be maintained for bioimaging applications, indicating its stability under certain conditions . The compound may undergo dimerization and oxidation, which can affect its long-term stability and activity . These temporal effects are crucial for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses of the compound have been associated with toxic effects, such as necrotic changes in pancreatic cells and alterations in glucose metabolism . These findings suggest that there is a threshold for the compound’s beneficial effects, beyond which adverse effects may occur. Understanding the dosage effects is vital for determining the safe and effective use of this compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its biochemical activity. The compound’s metabolism can lead to the formation of different metabolites, which may have distinct biological effects
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms is crucial for elucidating the compound’s role in cellular processes and its potential therapeutic applications.
Subcellular Localization
This compound’s subcellular localization is determined by various factors, including targeting signals and post-translational modifications. The compound can localize to specific compartments or organelles, where it may exert its biochemical effects
Eigenschaften
IUPAC Name |
anthracen-9-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNICELDCMPPDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60228526 | |
| Record name | 9-Anthramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60228526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
779-03-3 | |
| Record name | 9-Aminoanthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=779-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Anthramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000779033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Aminoanthracene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125517 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Anthramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60228526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Aminoanthracene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-ANTHRAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3EA4FE3SX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


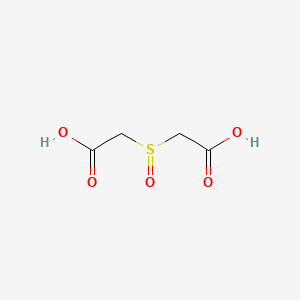
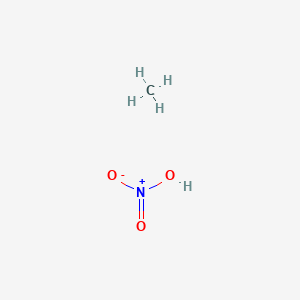
![N,N,N',N'-tetramethyl-N,N'-bis(2-{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}-2-oxoethyl)decane-1,10-diaminium](/img/structure/B1202616.png)
